H-Arg-Ser-Cys(1)-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys(2)-Thr-Ala-Phe-Lys-Cys(3)-Lys-His-Ser-Lys-Lys-Tyr-Arg-Leu-Ser-Phe-Cys(2)-Arg-Lys-Thr-Cys(3)-Gly-Thr-Cys(1)-Ala-OH
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Overview
Description
Chemical Reactions Analysis
CHEMBL3609092 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CHEMBL3609092 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound for probing chemical reactions and mechanisms.
Biology: Used in studies to understand biological pathways and interactions.
Medicine: Potential applications in drug discovery and development, particularly in targeting specific proteins or pathways.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CHEMBL3609092 involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
CHEMBL3609092 can be compared with other similar compounds based on its structure and bioactivity. Some similar compounds include:
- CHEMBL3609093
- CHEMBL3609094
- CHEMBL3609095
These compounds share similar structural features and bioactivity profiles but may differ in their specific applications and mechanisms of action .
Properties
Molecular Formula |
C174H286N56O48S6 |
---|---|
Molecular Weight |
4123 g/mol |
IUPAC Name |
(2S)-2-[[(1R,2aS,4S,7S,10S,13S,19S,22S,25S,28S,31R,36R,39S,45R,48S,51S,54S,57R,60S,63S,66S,69S,72S,75S,78S,81S,84S,87S,90R,93S,96S,99S)-10,51,75,78,87,93-hexakis(4-aminobutyl)-31-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-60,96-dibenzyl-19,28-bis[(2S)-butan-2-yl]-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,22,39,48-tetrakis[(1R)-1-hydroxyethyl]-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-5-ylmethyl)-99-methyl-66-(2-methylpropyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C174H286N56O48S6/c1-13-88(5)130-164(271)213-116(73-129(241)242)153(260)228-135(95(12)238)168(275)226-131(89(6)14-2)169(276)230-67-37-52-127(230)163(270)207-106(47-25-31-61-179)144(251)215-118(77-232)154(261)204-110(51-36-66-194-174(188)189)146(253)219-126-85-284-282-83-124-160(267)206-108(49-34-64-192-172(184)185)140(247)200-107(48-26-32-62-180)147(254)227-134(94(11)237)167(274)222-121(138(245)195-75-128(240)224-132(92(9)235)166(273)223-122(158(265)198-91(8)170(277)278)81-280-283-84-125(161(268)225-130)221-157(264)117(76-231)214-137(244)101(181)42-33-63-191-171(182)183)80-279-281-82-123(218-145(252)105(46-24-30-60-178)201-149(256)112(69-96-38-17-15-18-39-96)208-136(243)90(7)197-165(272)133(93(10)236)229-162(126)269)159(266)205-104(45-23-29-59-177)142(249)212-115(72-99-74-190-86-196-99)152(259)217-119(78-233)155(262)203-102(43-21-27-57-175)139(246)199-103(44-22-28-58-176)141(248)210-114(71-98-53-55-100(239)56-54-98)150(257)202-109(50-35-65-193-173(186)187)143(250)209-111(68-87(3)4)148(255)216-120(79-234)156(263)211-113(151(258)220-124)70-97-40-19-16-20-41-97/h15-20,38-41,53-56,74,86-95,101-127,130-135,231-239H,13-14,21-37,42-52,57-73,75-85,175-181H2,1-12H3,(H,190,196)(H,195,245)(H,197,272)(H,198,265)(H,199,246)(H,200,247)(H,201,256)(H,202,257)(H,203,262)(H,204,261)(H,205,266)(H,206,267)(H,207,270)(H,208,243)(H,209,250)(H,210,248)(H,211,263)(H,212,249)(H,213,271)(H,214,244)(H,215,251)(H,216,255)(H,217,259)(H,218,252)(H,219,253)(H,220,258)(H,221,264)(H,222,274)(H,223,273)(H,224,240)(H,225,268)(H,226,275)(H,227,254)(H,228,260)(H,229,269)(H,241,242)(H,277,278)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t88-,89-,90-,91-,92+,93+,94+,95+,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,130-,131-,132-,133-,134-,135-/m0/s1 |
InChI Key |
SYGMFDWVXIFOBU-CVHNOKNFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCCCN)CO)CC7=CN=CN7)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)[C@@H](C)O)C)CC8=CC=CC=C8)CCCCN)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)[C@@H](C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)[C@@H](C)CC)[C@@H](C)O)CC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCCCN)CO)CC7=CN=CN7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCCCN)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O |
Origin of Product |
United States |
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